

2-Amino-5-chloropyridine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Amino-5-chloropyridine

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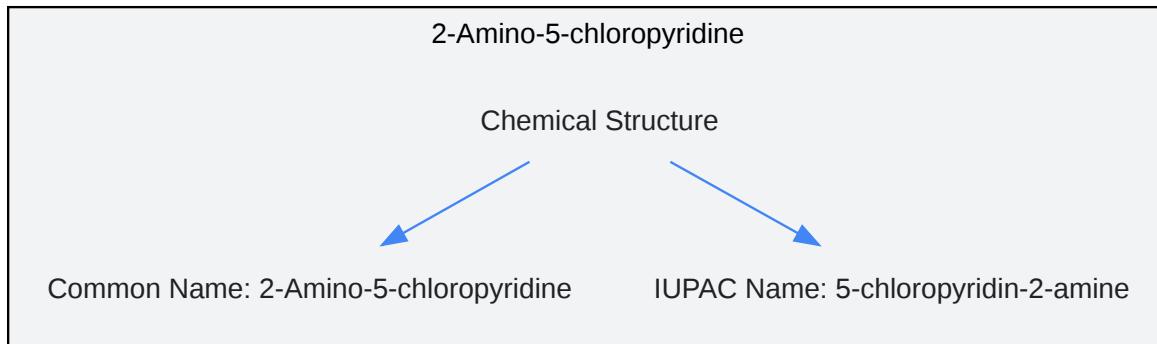
An In-depth Technical Guide to 2-Amino-5-chloropyridine

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **2-Amino-5-chloropyridine**, a key intermediate in the pharmaceutical and agrochemical industries. The information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and IUPAC Name

2-Amino-5-chloropyridine is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with an amino group at the 2-position and a chlorine atom at the 5-position. The internationally recognized IUPAC name for this compound is 5-chloropyridin-2-amine.^[1]

Below is a diagram illustrating the relationship between the common name, IUPAC name, and the chemical structure of the molecule.



Caption: Relationship between the chemical structure and nomenclature of **2-Amino-5-chloropyridine**.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Amino-5-chloropyridine** is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

Property	Value	References
Molecular Formula	C5H5ClN2	[1]
Molecular Weight	128.56 g/mol	[2]
Appearance	Off-white to light tan crystalline powder	[3] [4]
Melting Point	134-138 °C	[1] [4]
Boiling Point	127-128 °C at 11 mmHg	
Solubility	1 g/L in water (at 20°C)	[4]
logP (Octanol/Water Partition Coefficient)	1.17	[4]
CAS Number	1072-98-6	[1] [2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Amino-5-chloropyridine**.

Spectroscopic Data	Description	References
¹ H NMR	Spectra available for structural confirmation.	[5]
¹³ C NMR	Spectra available for structural confirmation.	[6]
Mass Spectrometry	Electron ionization mass spectra are available.	[7]
Infrared (IR) Spectrum	Conforms to the standard spectrum.	[1] [8]

Experimental Protocols

Synthesis of 2-Amino-5-chloropyridine

Several methods for the synthesis of **2-Amino-5-chloropyridine** have been reported. A common approach involves the chlorination of 2-aminopyridine.

Method 1: Chlorination with Sodium Hypochlorite and Hydrochloric Acid[\[9\]](#)

This method utilizes readily available and inexpensive reagents.

- Reaction: 2-aminopyridine is reacted with sodium hypochlorite and hydrochloric acid in an oxidative chlorination reaction.
- Procedure:
 - To a solution of 2-aminopyridine (0.053 mol) in a three-necked flask, add 13% sodium hypochlorite solution (0.11 mol) while stirring in a 10°C water bath.

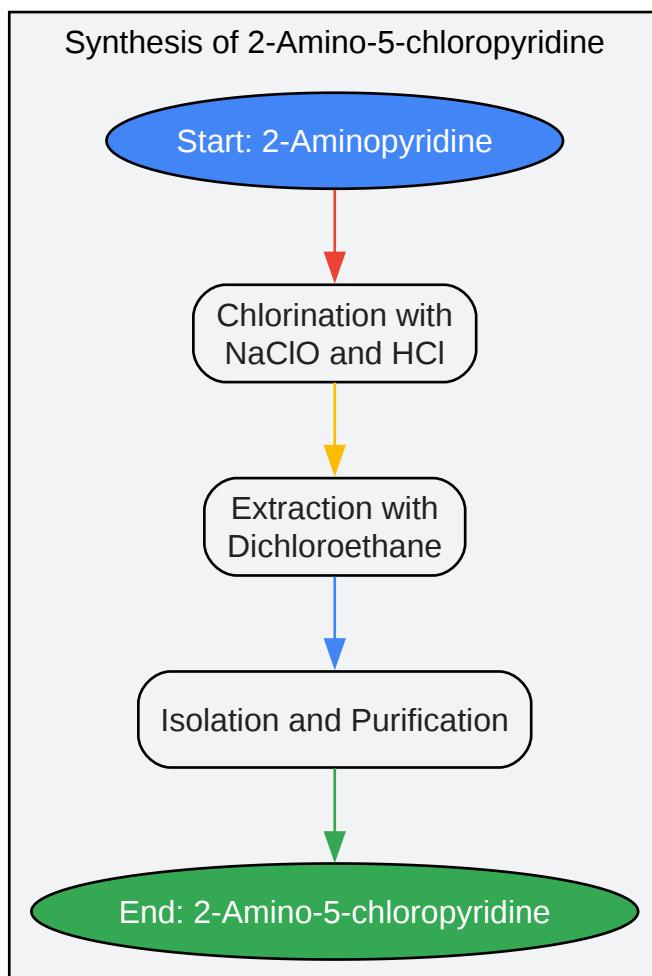
- Slowly add 36% hydrochloric acid (0.25 mol) dropwise, maintaining the temperature at 10°C.
- Continue the reaction at 10°C for 2 hours.
- Raise the temperature to 25°C and continue the reaction for an additional 4 hours.
- Cool the reaction mixture in an ice-water bath to terminate the reaction.
- Adjust the pH of the reaction product and extract with dichloroethane.
- Isolate **2-amino-5-chloropyridine** from the extract. The product yield can reach up to 72%.

Method 2: Electrochemical Reduction of 5-chloro-2-nitropyridine[3]

This method offers an alternative route via electrochemical means.

- Reaction: 5-chloro-2-nitropyridine is electrochemically reduced to **2-amino-5-chloropyridine**.
- Procedure:
 - Dissolve 5-chloro-2-nitropyridine (5.0 g) in ethanol (50 mL) containing 10% sulfuric acid (15 mL).
 - Perform the electrochemical hydrogenation at a constant current density of 100 A/m² in an undivided cell equipped with a nickel cathode and a copper anode.
 - Pass a charge of 2F through the cell under a nitrogen atmosphere with magnetic stirring.
 - Upon completion of the reaction, dilute the electrolyte solution with water.
 - Extract the product into ether, wash with water, and dry over anhydrous magnesium sulfate.
 - Evaporation of the solvent yields **2-amino-5-chloropyridine** with an isolated yield of up to 84%.

Below is a workflow diagram for the synthesis of **2-Amino-5-chloropyridine** via chlorination of 2-aminopyridine.



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Caption: A simplified workflow for the synthesis of **2-Amino-5-chloropyridine**.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the analysis of **2-Amino-5-chloropyridine**, particularly in the context of pharmaceutical quality control.

Method for the Detection of **2-Amino-5-chloropyridine** in Urine[10][11]

This method is relevant for monitoring the intake of zopiclone, a drug for which **2-amino-5-chloropyridine** is a metabolite and degradation product.

- Column: Reversed-phase HPLC column.
- Mobile Phase: A gradient of acetonitrile and 25mM TEAP buffer (pH 3).
- Gradient:
 - Start with 100% TEAP buffer at a flow rate of 1 mL/min.
 - Linearly increase to 30% acetonitrile and 70% TEAP buffer over 35 minutes.
 - Return to 100% TEAP buffer over 3 minutes.
 - Equilibrate the system for 10 minutes.
- Detection: Diode array detection.
- Sample Preparation: Solid-phase extraction of the urine sample after alkaline hydrolysis.

Applications

2-Amino-5-chloropyridine is a versatile intermediate with significant applications in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.^[4] It is a key building block for the hypnotic agent zopiclone and the anxiolytic drug alpidem.^[4] In the agrochemical industry, it is used in the manufacture of clodinafop.^[4]

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